(2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
The compound (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps. One common approach is to start with the preparation of the 1,3-benzodioxole moiety, followed by the construction of the triazolopyridine and piperidine rings. The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one linkage, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials with unique properties. Its structural features make it suitable for applications in electronics, catalysis, and other high-tech fields.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- (5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
Uniqueness
The uniqueness of (2E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H20N4O3/c26-20(9-7-15-6-8-17-18(12-15)28-14-27-17)24-10-3-4-16(13-24)21-23-22-19-5-1-2-11-25(19)21/h1-2,5-9,11-12,16H,3-4,10,13-14H2/b9-7+ |
InChI Key |
RIPQUHVEWWQNQF-VQHVLOKHSA-N |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NN=C5N4C=CC=C5 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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